molecular formula C16H18FN3O2S B2960035 N-allyl-2-(2-((3-fluorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide CAS No. 921525-21-5

N-allyl-2-(2-((3-fluorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide

Cat. No.: B2960035
CAS No.: 921525-21-5
M. Wt: 335.4
InChI Key: DSOPJWUFEKDLCU-UHFFFAOYSA-N
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Description

This compound features a 1H-imidazole core substituted with a hydroxymethyl group at position 5 and a thioether linkage at position 2 connected to a 3-fluorobenzyl moiety.

Properties

IUPAC Name

2-[2-[(3-fluorophenyl)methylsulfanyl]-5-(hydroxymethyl)imidazol-1-yl]-N-prop-2-enylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN3O2S/c1-2-6-18-15(22)9-20-14(10-21)8-19-16(20)23-11-12-4-3-5-13(17)7-12/h2-5,7-8,21H,1,6,9-11H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSOPJWUFEKDLCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)CN1C(=CN=C1SCC2=CC(=CC=C2)F)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-allyl-2-(2-((3-fluorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide, with a CAS number of 921568-90-3, is a compound of significant interest due to its potential biological activities. This article delves into its synthesis, structure, and various biological activities, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H19FN4O3SC_{17}H_{19}FN_{4}O_{3}S, with a molecular weight of 378.4 g/mol. The compound features an imidazole ring, a hydroxymethyl group, and a fluorobenzyl moiety, which contribute to its unique pharmacological properties.

Property Value
CAS Number921568-90-3
Molecular FormulaC17H19FN4O3S
Molecular Weight378.4 g/mol

Antimicrobial Properties

Research indicates that imidazole derivatives exhibit notable antimicrobial activity. Studies have shown that compounds similar to this compound possess efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The presence of the fluorine atom in the benzyl group enhances the compound's lipophilicity, potentially improving its membrane permeability and antibacterial potency .

Anticancer Activity

The compound's structural components suggest potential anticancer properties. Imidazole derivatives are known to exhibit cytotoxic effects against several cancer cell lines, including glioma (C6) and liver (HepG2) cells. Preliminary studies indicate that this compound may inhibit cell proliferation through apoptosis induction .

Enzyme Inhibition

This compound has been evaluated for its inhibitory effects on key enzymes involved in neurodegenerative diseases. Research has shown that imidazole derivatives can act as inhibitors of monoamine oxidase (MAO), which is crucial for the metabolism of neurotransmitters. The compound's activity against MAO-B has been particularly noted, suggesting potential applications in treating conditions like Parkinson's disease .

Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial activity of various imidazole derivatives, N-allyl compounds demonstrated significant inhibition zones against Staphylococcus aureus and Escherichia coli. The results indicated that modifications in the side chains, such as the incorporation of fluorinated groups, enhanced antibacterial activity compared to non-fluorinated analogs.

Study 2: Cytotoxicity Against Cancer Cell Lines

A comparative analysis of N-allyl imidazole derivatives revealed that those containing hydroxymethyl substitutions exhibited higher cytotoxicity against HepG2 cells than their counterparts without such modifications. The study highlighted the importance of structural features in determining biological activity.

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The 3-fluorobenzylthio group in the target compound may enhance lipophilicity compared to the 4-chlorobenzylthio group in ’s compound. Fluorine’s electron-withdrawing nature could influence binding interactions in enzyme pockets .

Synthetic Pathways :

  • Thioether linkages (e.g., in ) are commonly synthesized via nucleophilic substitution or thiol-ene reactions. The target compound likely follows similar protocols .

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